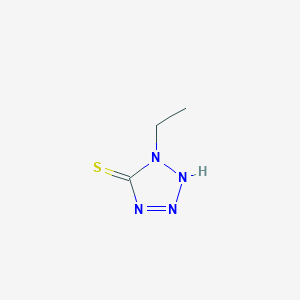

5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro-

Vue d'ensemble

Description

Clean Photodecomposition of Tetrazole-Thiones

The study of photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione and its derivatives has shown that upon exposure to light, these compounds cleanly decompose to form carbodiimides. This process involves the expulsion of dinitrogen and sulfur and is believed to proceed via a biradical intermediate. The photodecomposition is highly efficient and yields stable end products, suggesting potential applications in various industries, including medicinal chemistry .

Synthesis of 5-Substituted 1H-Tetrazoles

Tetrazoles, particularly 5-substituted 1H-tetrazoles, are of great interest due to their utility as bioisosteric replacements for carboxylic acids in drug design. The synthesis of these compounds has seen significant advancements, with researchers developing more efficient and environmentally friendly methods. Techniques such as microwave-assisted synthesis, the use of heterogeneous catalysts, and nanoparticles have been explored to improve the synthesis process .

Solvent Mediated Reactions with Iodine

The reaction of 1-methyl-1H-tetrazoline-5-thione with iodine has been studied in different solvents. In chloroform, a stable σ-complex is formed, while in ethanol, an irreversible oxidation occurs, leading to the formation of a disulfide product. The structure of the disulfide product has been elucidated through X-ray diffraction, revealing strong intermolecular interactions and supramolecular chain formation .

Synthesis of Tetrazolo-Benzodiazepines

A novel synthesis route for 5H-tetrazolo[5,1-c][1,4]benzodiazepines has been described. This process involves a three-step reaction starting from substituted benzyl azide and ethyl cyanoformate, leading to the formation of novel ring systems with potential applications in medicinal chemistry .

Structural and Energetic Properties of Tetrazole Derivatives

The synthesis and characterization of 5-(tetrazol-1-yl)-2H-tetrazole and its derivatives have been extensively studied. These compounds have been evaluated for their energetic properties using various analytical techniques, and their potential as energetic materials has been assessed. The study provides valuable insights into the structural and energetic aspects of these nitrogen-rich compounds .

Molecular and Crystal Structures of Tetrazole-Thiones

The molecular and crystal structures of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its Cd(II) complex have been determined using X-ray diffraction. The free ligand exhibits a nonplanar structure, while the complex forms a chain structure with a distorted tetrahedral coordination of Cd(II). These findings contribute to the understanding of the structural properties of tetrazole-thiones and their metal complexes .

Antiproliferative Evaluation of Tetrazole Derivatives

A series of 1,4-diaryl tetrazol-5-ones and their 5-thio derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cells. Some of these compounds have shown promising results in inhibiting cell proliferation, indicating their potential as therapeutic agents in cancer treatment .

Environmentally Friendly Synthesis of Tetrazoles

The synthesis of 5-ethylthio-1H-tetrazole using water and ethanol as solvents has been investigated. This method offers an environmentally benign alternative to traditional synthesis routes, reducing the amount of reagents needed and achieving a high product yield .

Preparation of Substituted Tetrazole-Thiones

The preparation of various 1-substituted 1,2,3,4-tetrazole-5-thiones has been achieved through the synthesis of methyl-(N-alkyl- and N-aryl)-dithiocarbamates, followed by reaction with sodium azide. This method provides access to substituted tetrazole-5-thiones, which are valuable intermediates in chemical synthesis .

Applications De Recherche Scientifique

Molecular Structure and Crystal Analysis

The molecular and crystal structures of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its cadmium(II) complex have been extensively studied. The structures revealed a nonplanar thione for the free ligand and a chain structure for the complex, indicating the compound's potential in coordination chemistry and materials science (Askerov et al., 2019).

Energetic High-Nitrogen Compounds

5H-Tetrazole derivatives have been explored as high-energy materials. Specifically, 5-(trinitromethyl)-2H-tetrazole and its derivatives were synthesized and characterized, showing promise as energetic materials with applications in various industries, including defense and space exploration (Haiges & Christe, 2013).

Synthetic Pathways in Organic Chemistry

A common synthetic route for 5H-Tetrazole derivatives, leading to various acyclic and cyclic C-nucleosides, has been reported. This demonstrates the compound's role in the synthesis of structurally complex molecules with potential applications in pharmaceuticals and biochemistry (Belkadi & Othman, 2006).

Synthesis and Medicinal Applications

The synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles show that these compounds have potential applications in cancer treatment. Several compounds in this category have been found to inhibit leukemia and breast cancer cell growth (Gundugola et al., 2010).

Anti-corrosion Mechanism

The anti-corrosion mechanism of tetrazole derivatives for steel in acidic media has been studied. These derivatives are found to be highly effective as corrosion inhibitors, indicating their potential in material science and engineering (Tan et al., 2020).

Synthesis and Antibacterial Evaluation

Novel 1-phenyl-1h-tetrazole-5-thiol derivatives have been synthesized and evaluated for their antibacterial properties. The findings highlight their potential in developing new antibacterial agents, indicating the compound's importance in medicinal chemistry and pharmacology (Mekky & Thamir, 2019).

Safety And Hazards

The safety information for 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . Contaminated work clothing should not be allowed out of the workplace .

Propriétés

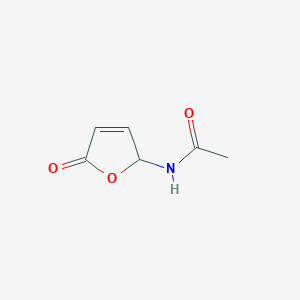

IUPAC Name |

1-ethyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQLTELAOKOFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073402 | |

| Record name | 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- | |

CAS RN |

15217-53-5 | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15217-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015217535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Tetrazole-5-thione, 1-ethyl-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)

![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)

![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)

![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)

![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)